![molecular formula C14H13N3 B1620956 7-Metil-2-fenilimidazo[1,2-a]piridin-3-amina CAS No. 89185-45-5](/img/structure/B1620956.png)

7-Metil-2-fenilimidazo[1,2-a]piridin-3-amina

Descripción general

Descripción

7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a compound that has been studied for its potential pharmaceutical applications . It is a type of imidazopyridine, a class of compounds known for their broad spectrum of biological activities .

Synthesis Analysis

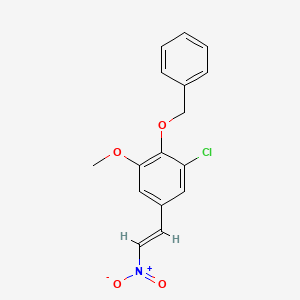

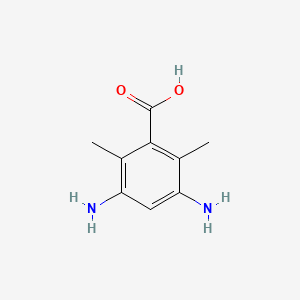

This compound can be synthesized through an acid-catalyzed reaction with different aromatic aldehydes . The newly synthesized compounds are characterized by 1H and 13C NMR spectra and LC/MS data . Another synthesis method involves a two-step reaction, starting with the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .Molecular Structure Analysis

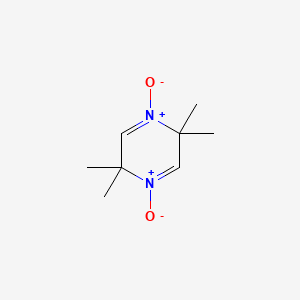

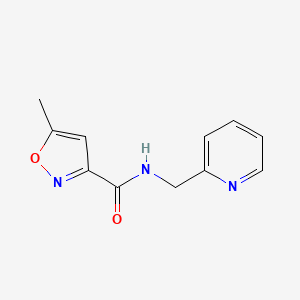

The molecular structure of 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is characterized by its imidazopyridine core, which is a fused nitrogen-bridged heterocyclic compound . This structure is considered a privileged structure due to its occurrence in many natural products .Chemical Reactions Analysis

The chemical reactions involving 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine are primarily its synthesis reactions, as described above . The reactions are monitored by thin layer chromatography (TLC) using silica gel GF254 .Aplicaciones Científicas De Investigación

Sensor de Enlace de Hidrógeno

Este compuesto se utiliza como un sensor de enlace de hidrógeno para evaluar la reactividad relativa de los organocatalizadores de enlace de hidrógeno y medir la fuerza del enlace de hidrógeno en moléculas farmacológicamente relevantes .

Inhibición de la Ciclooxigenasa

Se ha estudiado su potencial en ensayos in vitro de inhibición de la ciclooxigenasa (COX), que son cruciales para el desarrollo de fármacos antiinflamatorios .

Propiedades Antimicrobianas y Antioxidantes

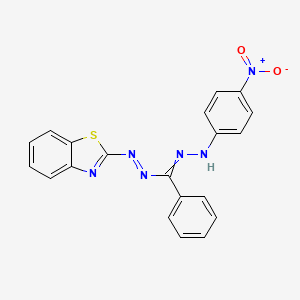

Una serie de bases de Schiff de imidazopiridina sintetizadas a partir de este compuesto han mostrado prometedoras actividades antimicrobianas y antioxidantes. Se realizaron estudios de acoplamiento para comprender las interacciones de unión con las enzimas diana .

Optimización de la Síntesis

El compuesto se ha utilizado en investigación para optimizar reacciones de síntesis, como la síntesis sin disolvente de imidazopiridinas bajo diversas condiciones .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cox-1 and cox-2 , which are key enzymes in the inflammatory response.

Mode of Action

It’s known that the activity of similar compounds depends on the substitution pattern . For instance, electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can reduce the activity of the parent compound .

Biochemical Pathways

Related compounds have been found to exhibit a broad variety of biological activities, affecting pathways related to antifungal, antibacterial, antiviral, antitumor, anti-inflammatory, and anticoccidial responses .

Pharmacokinetics

In silico adme-tox predictions and molecular docking studies have been carried out for similar compounds to determine their bioavailability .

Result of Action

Related compounds have shown significant activity against bacterial and fungal strains, as well as moderate antioxidant activities .

Action Environment

It’s known that the activity of similar compounds can strongly depend on the substitution pattern .

Direcciones Futuras

Imidazopyridines, including 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, continue to attract substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic methodologies, exploring their biological properties, and improving the ecological impact of the synthesis methods .

Propiedades

IUPAC Name |

7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-7-8-17-12(9-10)16-13(14(17)15)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFCRKNRKASWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377907 | |

| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89185-45-5 | |

| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)